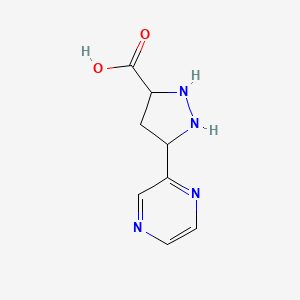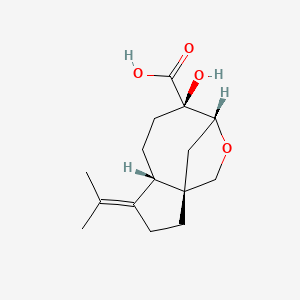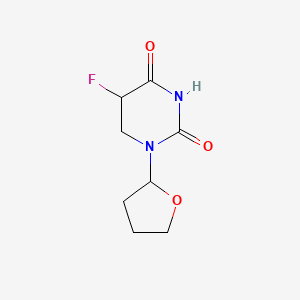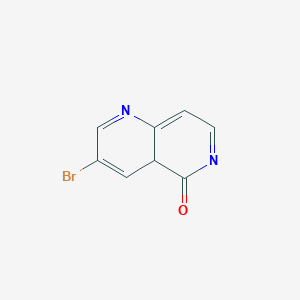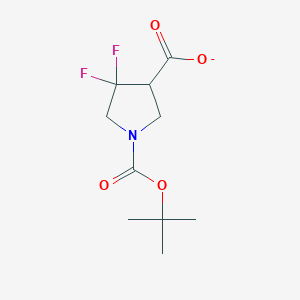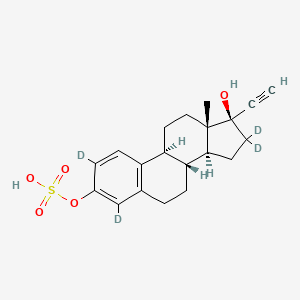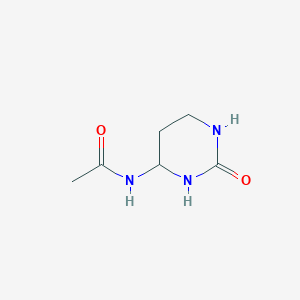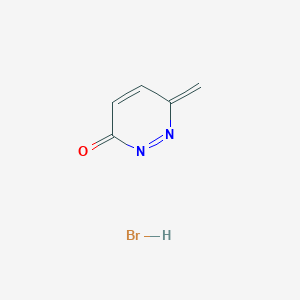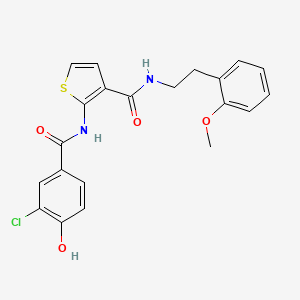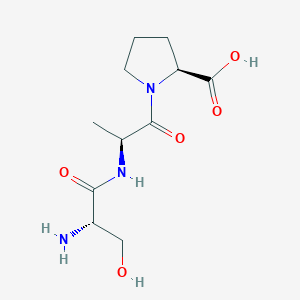
L-Proline, L-seryl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Ala-Pro typically involves the stepwise coupling of the amino acids serine, alanine, and proline. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds . The final product is obtained by deprotecting the amino and carboxyl groups.
Industrial Production Methods
Industrial production of Ser-Ala-Pro can be achieved through solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification of the desired peptide .
Análisis De Reacciones Químicas
Types of Reactions
Ser-Ala-Pro can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a keto group, while reduction can revert it to a hydroxyl group.
Aplicaciones Científicas De Investigación
Ser-Ala-Pro has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in inhibiting ACE and its potential therapeutic effects on hypertension.
Medicine: Explored for its potential use in developing antihypertensive drugs.
Industry: Utilized in the production of bioactive peptides for research and therapeutic purposes.
Mecanismo De Acción
Ser-Ala-Pro exerts its effects by inhibiting the activity of ACE, an enzyme involved in the regulation of blood pressure. The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to a decrease in blood pressure by reducing the levels of angiotensin II.
Comparación Con Compuestos Similares
Similar Compounds
Ser-Ala-Gly-Pro-Ala-Phe: Another peptide with similar ACE inhibitory properties.
Proline/Alanine/Serine (PAS) Biopolymers: Structurally disordered polypeptides with similar amino acid composition.
Uniqueness
Ser-Ala-Pro is unique due to its specific sequence and structure, which confer its potent ACE inhibitory activity. Unlike other peptides, Ser-Ala-Pro has been specifically designed to target ACE, making it a valuable compound for hypertension research .
Propiedades
Número CAS |
403694-80-4 |
|---|---|
Fórmula molecular |
C11H19N3O5 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19N3O5/c1-6(13-9(16)7(12)5-15)10(17)14-4-2-3-8(14)11(18)19/h6-8,15H,2-5,12H2,1H3,(H,13,16)(H,18,19)/t6-,7-,8-/m0/s1 |
Clave InChI |
BRKHVZNDAOMAHX-FXQIFTODSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


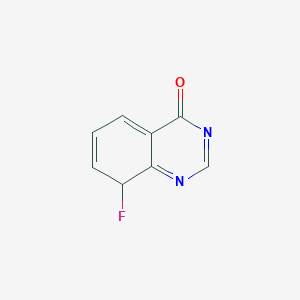
![2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B12362754.png)
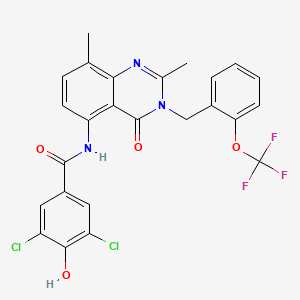
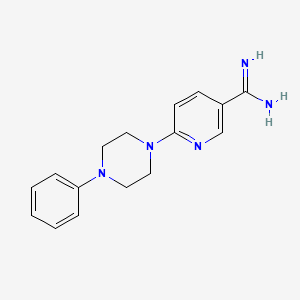
![2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)
